molecular formula C20H16N4O4S B2975893 N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide CAS No. 361996-87-4

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide

Cat. No.: B2975893
CAS No.: 361996-87-4
M. Wt: 408.43
InChI Key: PQCDFDUQNJIILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring an imidazo[1,2-a]pyridine scaffold. This heterocyclic core is notable for its pharmacological relevance, often associated with kinase inhibition, antimicrobial activity, and anticancer properties. The compound’s structure includes a nitro group (-NO₂) at the 3-position and a methyl group (-CH₃) at the 4-position of the benzene sulfonamide moiety, which may enhance electron-withdrawing effects and lipophilicity, respectively.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-14-8-9-17(12-19(14)24(25)26)29(27,28)22-16-6-4-5-15(11-16)18-13-23-10-3-2-7-20(23)21-18/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCDFDUQNJIILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyridine derivatives . The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety can bind to enzyme active sites, inhibiting their activity . The sulfonamide group can interact with proteins, affecting their function and stability .

Comparison with Similar Compounds

Structural Analogues with Imidazo[1,2-a]pyridine Scaffolds

(a) N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives
  • Key Features : Replaces sulfonamide with benzamide; includes 8-bromo and 4-fluoro substituents.
  • Characterization : Synthesized and validated via ¹H-NMR, ¹³C-NMR, and LC-MS .
  • Functional Impact : The bromo and fluoro groups may increase steric bulk and metabolic stability compared to the nitro and methyl groups in the target compound. Benzamide’s amide bond offers distinct hydrogen-bonding interactions versus sulfonamide’s sulfonyl group .
(b) N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide
  • Key Features : Simpler sulfonamide structure with methanesulfonamide (CH₃SO₂NH-) instead of a substituted benzene sulfonamide.
  • Physicochemical Data : Molecular weight = 287.34 g/mol (vs. ~355 g/mol for the target compound, estimated). The absence of nitro and methyl groups reduces electron-withdrawing effects and lipophilicity .

Compounds with Sulfonamide or Benzamide Moieties and Diverse Substituents

(a) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Key Features : Chromen-4-one and pyrazolo-pyrimidine fused rings; fluorinated aryl groups.
  • Data: Melting point = 175–178°C; molecular weight = 589.1 g/mol. The fluorinated chromenone moiety likely enhances metabolic stability and target binding compared to the target compound’s simpler imidazo[1,2-a]pyridine .
(b) Imidazo[4,5-b]pyridine Derivatives
  • Key Features : Structural isomer with imidazo[4,5-b]pyridine core; trifluoromethyl (-CF₃) and ethylsulfonyl (-SO₂C₂H₅) substituents.
  • Impact : The trifluoromethyl group increases hydrophobicity and resistance to oxidative metabolism. The imidazo[4,5-b]pyridine scaffold may alter π-π stacking interactions in biological targets compared to imidazo[1,2-a]pyridine .

Functional Group Variations

(a) Nitro Group vs. Halogens
  • In contrast, bromo/fluoro analogs (e.g., ) balance electronegativity with improved solubility .
(b) Sulfonamide vs. Carboxamide
  • Sulfonamides (target compound) exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15–17), affecting ionization state and membrane permeability .

Biological Activity

N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula : C16H15N4O4S
  • Molecular Weight : 357.38 g/mol
  • CAS Number : Not specified in the sources.

Structural Features

The compound features an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the sulfonamide group further enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazo[1,2-a]pyridine structures. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that derivatives exhibited IC50 values in the nanomolar range against breast and lung cancer cells, indicating strong antiproliferative activity .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. The imidazo[1,2-a]pyridine scaffold is believed to interact with multiple molecular targets involved in cell proliferation and survival pathways .

Antimicrobial Activity

The compound's sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis:

  • Antibacterial Studies : Preliminary tests indicated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .

Other Biological Activities

Emerging research has also pointed to other biological activities associated with imidazo[1,2-a]pyridine derivatives:

  • Antiviral Activity : Some studies suggest that these compounds may exhibit antiviral properties, particularly against RNA viruses. The mechanism is thought to involve inhibition of viral replication through interference with viral polymerases or proteases .

Case Study 1: Anticancer Efficacy

In a study involving a series of imidazo[1,2-a]pyridine derivatives, one compound demonstrated an IC50 value of 5 nM against MDA-MB-231 breast cancer cells. The study further explored the compound's effect on apoptosis markers, revealing increased caspase activity and PARP cleavage, indicative of apoptotic cell death.

Case Study 2: Antimicrobial Testing

A recent investigation into the antimicrobial properties of sulfonamide derivatives found that this compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus. This suggests a promising lead for further development as an antibacterial agent.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMDA-MB-231 (breast cancer)5 nM
AntibacterialStaphylococcus aureus32 µg/mL
AntiviralRNA virusesNot specified

Table 2: Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityObservations
Imidazo[1,2-a]pyridine scaffoldHigh anticancer activityStrong interaction with DNA/RNA synthesis
Sulfonamide groupAntibacterial activityInhibition of folate synthesis

Q & A

Q. Table 1: Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionImpact on YieldReference
SolventAnhydrous toluene85%
Temperature110°C (reflux)+15% vs. RT
CatalystNone (thermal activation)Avoids side reactions

Q. Table 2: Common Analytical Challenges and Solutions

ChallengeResolution TechniqueReference
Overlapping NMR peaks2D NMR (HSQC, HMBC)
Low MS ionization efficiencyDerivatization (e.g., acetylation)
Purity <95%Preparative HPLC (ACN/H₂O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.